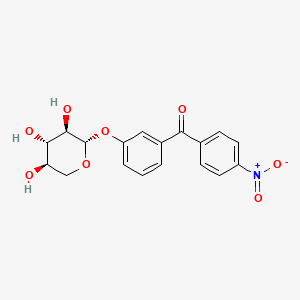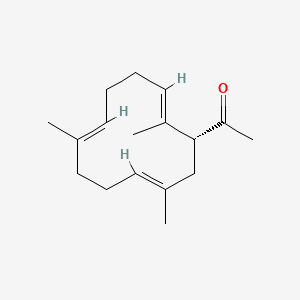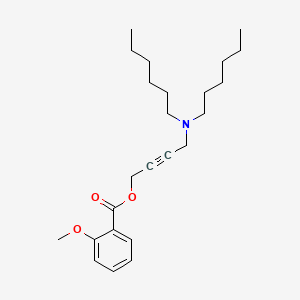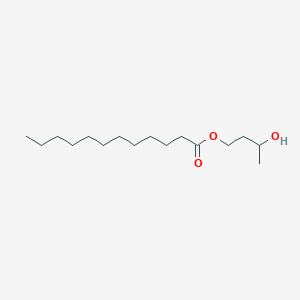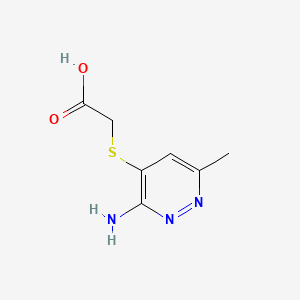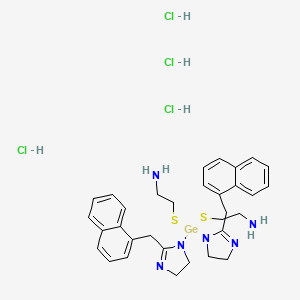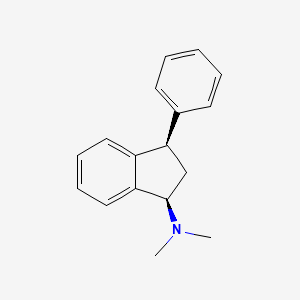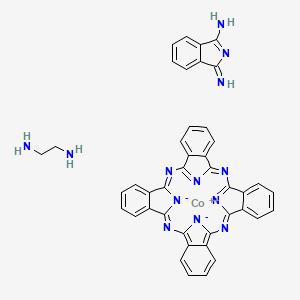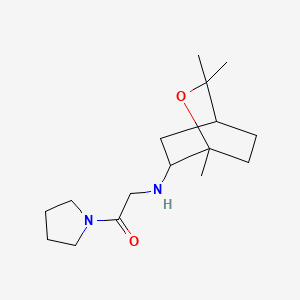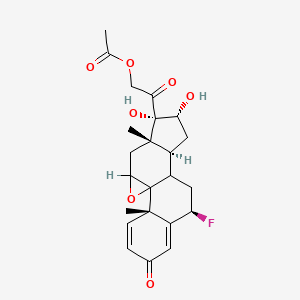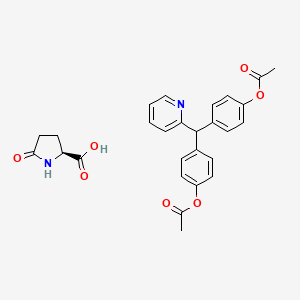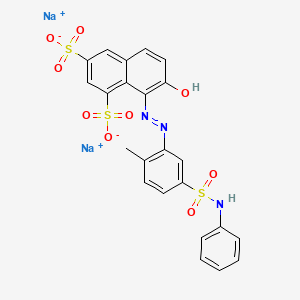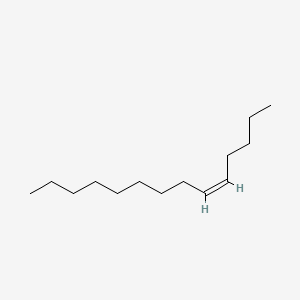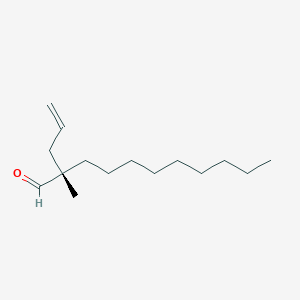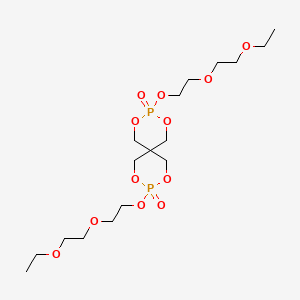
3,9-Bis(2-(2-ethoxyethoxy)ethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane 3,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-280-3 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Industrial Production Methods: Industrial production of EINECS 281-280-3 follows standardized protocols to ensure consistency and purity. The process involves large-scale chemical reactions, often conducted in specialized reactors designed to handle the specific requirements of the compound .
Chemical Reactions Analysis
Types of Reactions: EINECS 281-280-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving EINECS 281-280-3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of EINECS 281-280-3 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications .
Scientific Research Applications
EINECS 281-280-3 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects and as a component in drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of EINECS 281-280-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can influence various biochemical and physiological processes, making the compound valuable for research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: EINECS 281-280-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may exhibit comparable chemical and physical properties .
Uniqueness: What sets EINECS 281-280-3 apart from similar compounds is its specific molecular structure and the unique set of reactions it undergoes. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .
Conclusion
EINECS 281-280-3 is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactions make it a valuable tool for various fields, including chemistry, biology, medicine, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and utility.
Properties
CAS No. |
83898-68-4 |
|---|---|
Molecular Formula |
C17H34O12P2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
3,9-bis[2-(2-ethoxyethoxy)ethoxy]-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C17H34O12P2/c1-3-20-5-7-22-9-11-24-30(18)26-13-17(14-27-30)15-28-31(19,29-16-17)25-12-10-23-8-6-21-4-2/h3-16H2,1-2H3 |
InChI Key |
RIGYULXXVSHDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOP1(=O)OCC2(CO1)COP(=O)(OC2)OCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


